8-Iodo-4-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodo-4-methoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family It is characterized by the presence of an iodine atom at the 8th position and a methoxy group at the 4th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-4-methoxyquinoline typically involves the iodination of 4-methoxyquinoline. One common method is the Sandmeyer reaction, where 4-methoxyquinoline is first diazotized and then treated with potassium iodide to introduce the iodine atom at the 8th position. The reaction conditions usually involve the use of hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt, followed by the addition of potassium iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8-Iodo-4-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: The quinoline ring can undergo reduction to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and various nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, and hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Major Products:
- Substitution reactions yield various functionalized quinoline derivatives.
- Oxidation reactions produce quinoline N-oxides and other oxidized forms.
- Reduction reactions result in hydrogenated quinoline derivatives.
Scientific Research Applications
8-Iodo-4-methoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Iodo-4-methoxyquinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA replication or protein synthesis. The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways.
Comparison with Similar Compounds
- 8-Hydroxyquinoline
- 8-Bromo-4-methoxyquinoline
- 8-Chloro-4-methoxyquinoline
Comparison:
8-Hydroxyquinoline: Unlike 8-Iodo-4-methoxyquinoline, this compound has a hydroxyl group at the 8th position, which makes it a good chelating agent for metal ions.
8-Bromo-4-methoxyquinoline: This compound has a bromine atom instead of iodine, which may result in different reactivity and biological activity.
8-Chloro-4-methoxyquinoline: The presence of a chlorine atom instead of iodine can also influence the compound’s chemical and biological properties.
Properties
Molecular Formula |
C10H8INO |
---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
8-iodo-4-methoxyquinoline |
InChI |
InChI=1S/C10H8INO/c1-13-9-5-6-12-10-7(9)3-2-4-8(10)11/h2-6H,1H3 |
InChI Key |
MPIDPHDYEMNABY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.